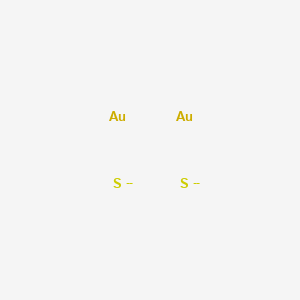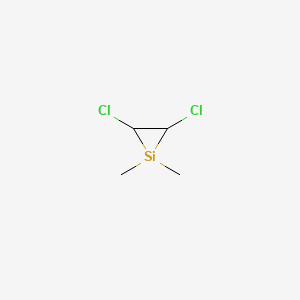
2,3-Dichloro-1,1-dimethylsilirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-1,1-dimethylsilirane is a chemical compound with the molecular formula C4H8Cl2Si. It is a member of the silirane family, which are three-membered silicon-containing ring compounds.
Vorbereitungsmethoden
The synthesis of 2,3-Dichloro-1,1-dimethylsilirane typically involves the reaction of dichlorocarbene with silicon-containing precursors. One common method involves the reaction of dichloromethylsilane with a base to generate the dichlorocarbene intermediate, which then reacts with a silicon-containing compound to form the silirane ring . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
2,3-Dichloro-1,1-dimethylsilirane undergoes various types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-1,1-dimethylsilirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism by which 2,3-Dichloro-1,1-dimethylsilirane exerts its effects involves the interaction of its silicon-containing ring with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-1,1-dimethylsilirane can be compared with other similar compounds such as:
1,3-Dichloro-2-propanol: This compound is also a chlorinated organic molecule but lacks the silicon atom present in this compound.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): While structurally different, DDQ shares some reactivity characteristics with this compound, particularly in oxidation reactions.
The uniqueness of this compound lies in its silicon-containing ring structure, which imparts distinct chemical properties and reactivity compared to other chlorinated organic compounds.
Eigenschaften
Molekularformel |
C4H8Cl2Si |
|---|---|
Molekulargewicht |
155.09 g/mol |
IUPAC-Name |
2,3-dichloro-1,1-dimethylsilirane |
InChI |
InChI=1S/C4H8Cl2Si/c1-7(2)3(5)4(7)6/h3-4H,1-2H3 |
InChI-Schlüssel |
GBXFOYAKTVRSDE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C(C1Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



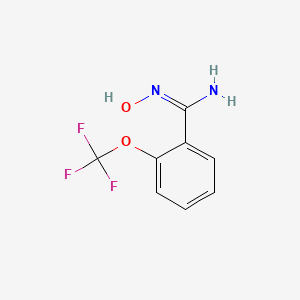
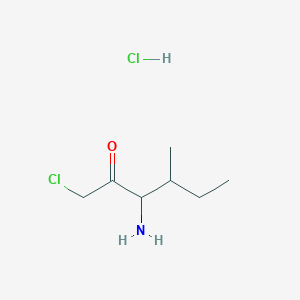
![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
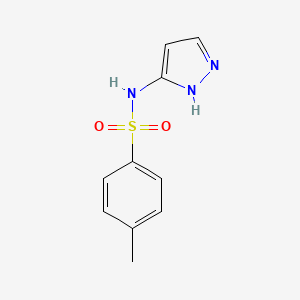
![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)
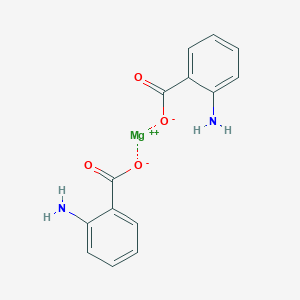

![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)
